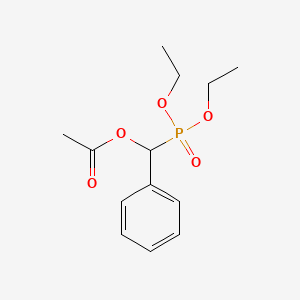
(Diethoxyphosphoryl)(phenyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethoxyphosphoryl)(phenyl)methyl acetate is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)(phenyl)methyl acetate can be achieved through a palladium-catalyzed α, β-homodiarylation of vinyl esters. This method significantly improves the overall yield of the final product, increasing it from 1% to 38% . The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(Diethoxyphosphoryl)(phenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or aldehydes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Diethoxyphosphoryl)(phenyl)methyl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Industry: It can be used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (Diethoxyphosphoryl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to modify bacterial DNA, leading to cell death . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Benzylphosphonates: These compounds share a similar structure but differ in the substituents on the phenyl ring.
Thiazolyl α-Aminophosphonates: These compounds have a thiazole ring and show potential anticancer activity.
Uniqueness
(Diethoxyphosphoryl)(phenyl)methyl acetate is unique due to its specific structure and the presence of both diethoxyphosphoryl and acetate groups
Propriétés
Numéro CAS |
16153-59-6 |
|---|---|
Formule moléculaire |
C13H19O5P |
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(phenyl)methyl] acetate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)13(18-11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
Clé InChI |
WWHXLXPXRXITDS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)OC(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)



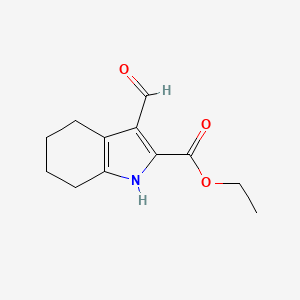

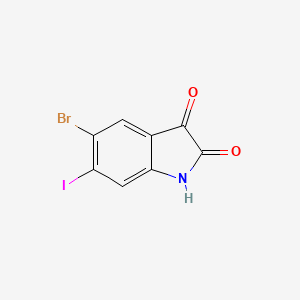
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
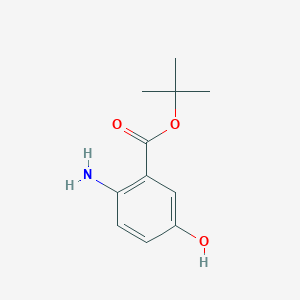
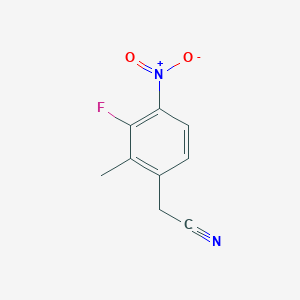

![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
